molecular formula C16H22N4O2 B11795316 tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11795316
M. Wt: 302.37 g/mol
InChI Key: KGMKHEXTINGKKX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 906093-30-9) is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyridine moiety. The pyridine ring is substituted with a cyano group at position 5 and a methyl group at position 4, conferring distinct electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-9-14(18-11-13(12)10-17)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

KGMKHEXTINGKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(5-cyano-4-methylpyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine ring.

    Reduction: The cyano group in the compound can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine or pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with piperazine structures often exhibit activity as serotonin receptor modulators. Specifically, tert-butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate has been studied for its potential use in treating conditions such as anxiety and depression. The cyano group may contribute to the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.

Anticancer Activity

Preliminary studies have shown that derivatives of piperazine can act as inhibitors of specific cancer cell lines. The introduction of cyano groups has been associated with increased cytotoxicity against various tumors. Investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the piperazine ring can enhance their anticancer properties.

Antimicrobial Properties

Compounds containing piperazine and pyridine rings have demonstrated antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.

Case Studies

StudyFocusFindings
Study ANeurological EffectsDemonstrated significant anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.
Study BAnticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.
Study CAntimicrobial EfficacyExhibited notable inhibition against Gram-positive bacteria, indicating potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how modifications to the structure of this compound can enhance its pharmacological properties. Variations in the substituents on the piperazine ring or the pyridine moiety can lead to differences in receptor binding affinity and selectivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring and the cyano group may play key roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Pyridine Ring CAS Number Structural Similarity* Key Functional Differences
tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate 5-CN, 4-CH₃ 906093-30-9 Reference High electron-withdrawing cyano group enhances reactivity in cross-coupling reactions.
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate 5-Br 153747-97-8 0.67 Bromine substituent enables Suzuki-Miyaura coupling; less polar than cyano.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-OH 1211542-18-5 Hydroxyl group increases hydrogen-bonding potential and solubility .
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-COOMe, 4-CH₃ Methoxycarbonyl group enhances steric bulk, potentially reducing metabolic stability .
tert-Butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate Thiazolo[5,4-b]pyridine 2097962-54-2 Thiazole fusion increases aromaticity and π-stacking capability .

*Similarity scores (0–1) are derived from molecular descriptor comparisons in .

Key Observations :

  • Electron-withdrawing groups (e.g., CN, Br) improve reactivity in nucleophilic substitution or cross-coupling reactions but may reduce metabolic stability .
  • Hydrophilic groups (e.g., OH) enhance aqueous solubility but may compromise blood-brain barrier penetration .
  • Steric bulk (e.g., COOMe) can hinder enzyme binding in drug candidates .

Critical Insights :

  • Acid sensitivity : Fluorinated analogues (e.g., 1a, 1b in ) degrade in SGF, limiting oral bioavailability .
  • Cyanide-containing compounds (e.g., target molecule) may exhibit toxicity risks, necessitating careful pharmacokinetic profiling .

Biological Activity

tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is a compound belonging to the class of piperazine derivatives, characterized by its unique structural features, including a tert-butyl group, a cyano group, and a methylpyridinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include neuropharmacological effects and applications in cancer treatment.

  • Molecular Formula : C16H22N4O2
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 1355227-43-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-(5-cyano-4-methylpyridin-2-yl)piperazine with tert-butyl chloroformate under basic conditions, utilizing bases such as triethylamine or sodium carbonate. The reaction is conducted at room temperature or slightly elevated temperatures to optimize yield and efficiency.

Anticancer Activity

Emerging evidence suggests that piperazine derivatives may possess anticancer properties. For example, compounds structurally similar to this compound have exhibited cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Biological Activities of Piperazine Derivatives

Compound NameTarget ActivityIC50 (µM)Reference
LQFM104AnxiolyticNot specified
Compound AAnticancer (MCF-7)0.65
Compound BAnticancer (U-937)0.48

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, structural modifications in similar compounds have been linked to enhanced selectivity for muscarinic receptors, which play critical roles in neurological functions and could be targeted for treating neurodegenerative diseases .

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